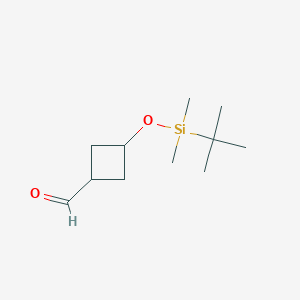
3-((Tert-butyldimethylsilyl)oxy)cyclobutane-1-carbaldehyde
説明
3-((Tert-butyldimethylsilyl)oxy)cyclobutane-1-carbaldehyde: is an organic compound characterized by the presence of a cyclobutane ring substituted with a tert-butyldimethylsilyl (TBDMS) group and an aldehyde functional group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
特性
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxycyclobutane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2Si/c1-11(2,3)14(4,5)13-10-6-9(7-10)8-12/h8-10H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDGVCLIZGXGLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-((Tert-butyldimethylsilyl)oxy)cyclobutane-1-carbaldehyde typically involves the protection of a hydroxyl group with a TBDMS group followed by the formation of the cyclobutane ring and introduction of the aldehyde group. One common method involves the reaction of a cyclobutanol derivative with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine to form the TBDMS-protected alcohol. Subsequent oxidation of the alcohol to the aldehyde can be achieved using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the purity and yield of the final product through advanced purification techniques such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions:
Oxidation: The aldehyde group in 3-((Tert-butyldimethylsilyl)oxy)cyclobutane-1-carbaldehyde can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The TBDMS group can be selectively removed under acidic conditions using reagents like tetrabutylammonium fluoride (TBAF), allowing for further functionalization of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: PCC, DMP, KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: TBAF, acidic conditions
Major Products:
Oxidation: Corresponding carboxylic acid
Reduction: Corresponding primary alcohol
Substitution: Free hydroxyl group for further functionalization
科学的研究の応用
Chemistry: 3-((Tert-butyldimethylsilyl)oxy)cyclobutane-1-carbaldehyde is used as an intermediate in organic synthesis, particularly in the construction of complex molecules. Its unique structure allows for selective reactions, making it valuable in the synthesis of pharmaceuticals and natural products.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving aldehydes and silyl-protected alcohols. It serves as a model compound to understand the behavior of similar structures in biological systems.
Medicine: While direct medicinal applications are limited, derivatives of this compound may be explored for their potential biological activity. The aldehyde group can be a key functional group in drug design, allowing for the formation of various bioactive molecules.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the production of polymers, resins, and other advanced materials.
作用機序
The mechanism of action of 3-((Tert-butyldimethylsilyl)oxy)cyclobutane-1-carbaldehyde primarily involves its reactivity as an aldehyde and the protective role of the TBDMS group. The aldehyde group can undergo nucleophilic addition reactions, forming various adducts depending on the nucleophile. The TBDMS group protects the hydroxyl group from unwanted reactions, allowing for selective transformations at the aldehyde site. This selective reactivity is crucial in multi-step organic synthesis, where protecting groups are used to control the sequence of reactions.
類似化合物との比較
3-((tert-Butyldimethylsilyl)oxy)propanal: Similar structure with a propanal instead of a cyclobutanecarbaldehyde.
3-((tert-Butyldimethylsilyl)oxy)butanal: Similar structure with a butanal instead of a cyclobutanecarbaldehyde.
3-((tert-Butyldimethylsilyl)oxy)acetaldehyde: Similar structure with an acetaldehyde instead of a cyclobutanecarbaldehyde.
Uniqueness: 3-((Tert-butyldimethylsilyl)oxy)cyclobutane-1-carbaldehyde is unique due to the presence of the cyclobutane ring, which introduces ring strain and affects the reactivity of the compound. The combination of the TBDMS-protected hydroxyl group and the aldehyde functional group allows for selective and controlled reactions, making it a valuable intermediate in organic synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


